Antibacterial agent 134

Description

Properties

IUPAC Name |

3-benzyl-6-propan-2-ylpiperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-9(2)12-14(18)15-11(13(17)16-12)8-10-6-4-3-5-7-10/h3-7,9,11-12H,8H2,1-2H3,(H,15,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQQPOHUVAQPSHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)NC(C(=O)N1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60932398 | |

| Record name | 3-Benzyl-6-(propan-2-yl)-3,6-dihydropyrazine-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60932398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14474-71-6 | |

| Record name | 3-Benzyl-6-isopropyl-2,5-piperazinedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014474716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Benzyl-6-(propan-2-yl)-3,6-dihydropyrazine-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60932398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Benzyl-6-isopropyl-2,5-piperazinedione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-benzyl-6-isopropyl-2,5-piperazinedione, a cyclic dipeptide of significant interest in chemical and pharmaceutical research. This document details its chemical identity, physicochemical properties, synthesis protocols, and known biological activities, with a focus on its potential as an antimicrobial agent.

Chemical Identity and Structure

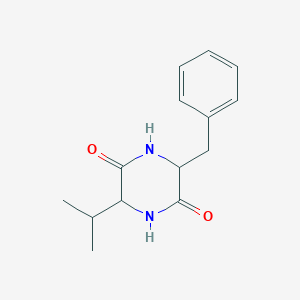

3-Benzyl-6-isopropyl-2,5-piperazinedione, also known by its synonym Cyclo(Phe-Val), is a member of the diketopiperazine (DKP) class of compounds. DKPs are the smallest cyclic dipeptides, formed from the condensation of two amino acids. This particular molecule is derived from Phenylalanine and Valine.

-

IUPAC Name: 3-benzyl-6-propan-2-ylpiperazine-2,5-dione[1]

-

Synonyms: Cyclo(Phe-Val), 2,5-Piperazinedione, 3-benzyl-6-isopropyl-[2]

-

CAS Number: 14474-71-6[3]

Chemical Structure:

(A 2D representation of the chemical structure)

Physicochemical Properties

The key physicochemical properties of 3-benzyl-6-isopropyl-2,5-piperazinedione are summarized in the table below. These properties are essential for its handling, formulation, and application in experimental settings.

| Property | Value | Source |

| Molecular Weight | 246.30 g/mol | [1][2] |

| Appearance | Powder | [LookChem] |

| Boiling Point | 515.6°C at 760 mmHg | [2] |

| Density | 1.109 g/cm³ | [2] |

| Flash Point | 210.4°C | [2] |

| Solubility | Soluble in ethanol, methanol, DMF, or DMSO | [4] |

| pKa (Predicted) | 13.12 ± 0.60 | [2] |

Synthesis and Characterization

The synthesis of asymmetric diketopiperazines like Cyclo(Phe-Val) typically involves the coupling of two protected amino acids to form a linear dipeptide, followed by deprotection and intramolecular cyclization.

Experimental Protocol: General Synthesis

A common method for synthesizing diketopiperazines involves the following steps, adapted from established protocols for similar compounds[5][6]:

-

Dipeptide Formation:

-

Start with N-terminally protected Phenylalanine (e.g., Boc-L-Phe) and C-terminally protected Valine (e.g., L-Val-OMe).

-

Dissolve Boc-L-Phe in a suitable solvent like dichloromethane (DCM).

-

Add a coupling agent (e.g., EDC) and an activator (e.g., HOBt), followed by the L-Val-OMe and a base like triethylamine (TEA).

-

Stir the reaction mixture at room temperature for 24 hours to form the protected linear dipeptide (Boc-L-Phe-L-Val-OMe).

-

Purify the dipeptide using column chromatography.

-

-

Deprotection and Cyclization:

-

Deprotect the N-terminus (Boc group) using an acid such as trifluoroacetic acid (TFA) in DCM.

-

After deprotection, neutralize the resulting amine salt with a base.

-

Induce cyclization by heating the deprotected dipeptide ester in a high-boiling point solvent like toluene or by using a base-catalyzed method. The intramolecular aminolysis of the methyl ester leads to the formation of the piperazinedione ring.

-

-

Purification and Characterization:

-

The crude product is purified using semi-preparative High-Performance Liquid Chromatography (HPLC).

-

The final structure and purity are confirmed using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR)[7]. PubChem lists available ¹³C NMR and GC-MS spectral data for this compound[1].

-

Synthesis and Purification Workflow

Biological Activities and Mechanism of Action

Diketopiperazines are a class of natural products known for a wide range of biological activities, including antimicrobial, antifungal, antiviral, and antitumor effects[8][9].

Antimicrobial and Antibiofilm Activity

While specific data for 3-benzyl-6-isopropyl-2,5-piperazinedione is limited, the DKP scaffold is well-established for its antimicrobial properties[10][11]. Research on closely related compounds suggests that its primary mechanism of action may be the disruption of bacterial communication and biofilm formation.

Limited bioassay data suggests that Cyclo(L-Phe-L-Val) may not exhibit direct antimicrobial activity itself but acts as a quorum sensing (QS) regulator[4]. It can induce certain bacteria, like Pseudoalteromonas sp., to produce their own antibacterial compounds[4].

Proposed Mechanism of Action: Quorum Sensing Inhibition

Quorum sensing is a cell-to-cell communication system used by bacteria to coordinate group behaviors, such as virulence factor production and biofilm formation. Many DKPs act as quorum sensing inhibitors (QSIs). Studies on similar compounds like cyclo(L-Phe-L-Pro) have shown they can inhibit biofilm formation in bacteria such as Staphylococcus aureus[12]. This inhibition is achieved by downregulating the expression of genes related to both polysaccharide intercellular adhesion (PIA) and the quorum sensing regulatory system (e.g., agrA, agrC)[12]. It is proposed that 3-benzyl-6-isopropyl-2,5-piperazinedione may act similarly by interfering with bacterial signaling pathways, thereby preventing the establishment of resilient biofilm communities.

Logical Pathway for Quorum Sensing Inhibition

Experimental Protocols for Biological Assays

To evaluate the biological activity of 3-benzyl-6-isopropyl-2,5-piperazinedione, standard microbiological assays can be employed.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO). Prepare a two-fold serial dilution of the compound in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Add a standardized bacterial suspension (e.g., ~5 x 10⁵ CFU/mL) to each well. Include positive (bacteria only) and negative (medium only) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Analysis: Determine the MIC by visually inspecting for the lowest concentration that shows no turbidity (no bacterial growth). This can be confirmed by measuring the optical density at 600 nm (OD₆₀₀).

Protocol: Biofilm Inhibition Assay

This assay measures the ability of the compound to prevent biofilm formation.

-

Preparation: In a 96-well plate, add different concentrations of the compound to a growth medium (e.g., Tryptic Soy Broth).

-

Inoculation: Add the bacterial suspension to each well and incubate for 24-48 hours at 37°C without agitation to allow biofilm formation.

-

Washing: After incubation, discard the medium and gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic (free-floating) bacteria.

-

Staining: Add a crystal violet solution to the wells to stain the adherent biofilm. Incubate for 15 minutes.

-

Quantification: Wash away the excess stain and allow the plate to dry. Solubilize the bound stain with a solvent (e.g., 95% ethanol or acetic acid) and measure the absorbance at a specific wavelength (e.g., 570 nm) to quantify the biofilm mass. A reduction in absorbance compared to the control indicates biofilm inhibition.

Conclusion

3-Benzyl-6-isopropyl-2,5-piperazinedione is a versatile molecule with significant potential, particularly in the field of antimicrobial research. Its core diketopiperazine structure serves as a valuable scaffold for developing novel therapeutic agents. The likely mechanism of action through quorum sensing inhibition makes it an attractive candidate for combating bacterial resistance and biofilm-related infections. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this compound.

References

- 1. 3-Benzyl-6-isopropyl-2,5-piperazinedione | C14H18N2O2 | CID 139766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cas 14474-71-6,2,5-Piperazinedione, 3-benzyl-6-isopropyl- | lookchem [lookchem.com]

- 3. 2,5-Piperazinedione, 3-benzyl-6-isopropyl- [webbook.nist.gov]

- 4. bioaustralis.com [bioaustralis.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Unambiguous Stereochemical Assignment of Cyclo(Phe-Pro), Cyclo(Leu-Pro), and Cyclo(Val-Pro) by Electronic Circular Dichroic Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural Diversity and Biological Activities of the Cyclodipeptides from Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Stereochemical Effects on the Antimicrobial Properties of Tetrasubstituted 2,5-Diketopiperazines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antibacterial activity of diketopiperazines isolated from a marine fungus using t-butoxycarbonyl group as a simple tool for purification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Cyclo(Phe-Val): Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(Phe-Val), a cyclic dipeptide belonging to the 2,5-diketopiperazine (DKP) class of molecules, has garnered significant interest within the scientific community. Composed of phenylalanine and valine residues, this naturally occurring compound has been isolated from various microbial sources and is recognized for its diverse biological activities. This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of Cyclo(Phe-Val), with a focus on its potential applications in neuroscience and antimicrobial research. Detailed experimental protocols and visual representations of key processes are included to facilitate further investigation and drug development efforts.

Physicochemical Properties

Cyclo(Phe-Val) is a white to off-white solid with the molecular formula C14H18N2O2. Its rigid cyclic structure contributes to its notable stability. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C14H18N2O2 | [1] |

| Molecular Weight | 246.30 g/mol | [1] |

| IUPAC Name | (3S,6S)-3-benzyl-6-isopropylpiperazine-2,5-dione | [1] |

| CAS Number | 35590-86-4 | [2] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO, DMF, ethanol, and methanol. | [2] |

| Melting Point | Not consistently reported | |

| Storage | Store at -20°C for long-term stability. | [2] |

Spectroscopic Data

The structural elucidation of Cyclo(Phe-Val) is primarily achieved through various spectroscopic techniques. Below are the expected spectral data based on its structure and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenylalanine residue, as well as signals for the alpha-protons and side-chain protons of both amino acid residues.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbons of the diketopiperazine ring, the aromatic carbons of the phenylalanine side chain, and the aliphatic carbons of both the phenylalanine and valine side chains.

Mass Spectrometry (MS)

The mass spectrum of Cyclo(Phe-Val) will show a prominent molecular ion peak ([M+H]⁺) at m/z 247.14. Fragmentation analysis can reveal characteristic losses of the side chains and cleavage of the diketopiperazine ring. Common fragments would include those corresponding to the individual amino acid residues.

Infrared (IR) Spectroscopy

The IR spectrum of Cyclo(Phe-Val) will exhibit characteristic absorption bands for the N-H stretching of the amide groups in the diketopiperazine ring (around 3200-3400 cm⁻¹), C=O stretching of the amide carbonyls (around 1650-1680 cm⁻¹), and C-H stretching of the aromatic and aliphatic groups.

Experimental Protocols

Synthesis of Cyclo(Phe-Val)

A common method for the synthesis of Cyclo(Phe-Val) involves the cyclization of the corresponding linear dipeptide.

Protocol:

-

Linear Dipeptide Synthesis: Couple N-protected phenylalanine and C-protected valine using standard peptide coupling reagents (e.g., DCC/HOBt or HATU).

-

Deprotection: Remove the N-terminal and C-terminal protecting groups from the linear dipeptide.

-

Cyclization: Induce intramolecular cyclization of the deprotected dipeptide in a dilute solution under basic conditions or by heating in a suitable solvent like isopropanol.

-

Purification: Purify the crude Cyclo(Phe-Val) using silica gel column chromatography or preparative reversed-phase high-performance liquid chromatography (RP-HPLC).

Purification by RP-HPLC

Protocol:

-

Column: C18 reversed-phase column.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time course.

-

Detection: UV detection at 220 nm and 254 nm.

-

Fraction Collection: Collect fractions corresponding to the major peak.

-

Analysis: Analyze the purity of the collected fractions by analytical HPLC and confirm the identity by mass spectrometry.

Neurite Outgrowth Assay

The effect of Cyclo(Phe-Val) on neurite outgrowth can be assessed using primary neurons or neuronal cell lines (e.g., PC12, SH-SY5Y).

Protocol:

-

Cell Seeding: Plate neuronal cells in a suitable culture vessel (e.g., 96-well plate) coated with an appropriate substrate (e.g., poly-L-lysine, laminin).

-

Treatment: After cell attachment, treat the cells with varying concentrations of Cyclo(Phe-Val). Include a vehicle control and a positive control (e.g., Nerve Growth Factor).

-

Incubation: Incubate the cells for a period sufficient to observe neurite extension (typically 24-72 hours).

-

Fixation and Staining: Fix the cells with paraformaldehyde and stain for neuronal markers (e.g., β-III tubulin) and nuclei (e.g., DAPI).

-

Imaging and Analysis: Acquire images using a high-content imaging system or fluorescence microscope. Quantify neurite length and branching using appropriate software.

Antimicrobial Activity Assay

The antimicrobial properties of Cyclo(Phe-Val) can be evaluated using standard methods such as the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Protocol:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

-

Serial Dilution: Perform a serial dilution of Cyclo(Phe-Val) in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well.

-

Controls: Include a positive control (microorganism without compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions for the test microorganism.

-

MIC Determination: The MIC is the lowest concentration of Cyclo(Phe-Val) that completely inhibits visible growth of the microorganism.

Biological Activity and Signaling Pathways

Neurotrophic Effects and the PI3K/Akt Signaling Pathway

Cyclo(Phe-Val) has been shown to promote neurite outgrowth in neuronal cells. This effect is believed to be mediated, at least in part, through the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a crucial regulator of cell growth, proliferation, survival, and differentiation.

Activation of the PI3K/Akt pathway by Cyclo(Phe-Val) would lead to the phosphorylation and activation of Akt. Activated Akt can then phosphorylate a variety of downstream targets that are involved in cytoskeletal rearrangement and protein synthesis, both of which are essential for neurite extension and growth cone formation.

Antimicrobial Activity

Cyclo(Phe-Val) has demonstrated antimicrobial activity against a range of bacteria. The exact mechanism of action is not fully elucidated but is thought to involve the disruption of bacterial cell membrane integrity or interference with essential cellular processes. Some studies suggest that certain cyclic dipeptides may act as quorum sensing inhibitors, thereby disrupting bacterial communication and virulence.

Conclusion

Cyclo(Phe-Val) is a promising cyclic dipeptide with significant potential in drug discovery, particularly in the fields of neuropharmacology and infectious diseases. Its ability to promote neurite outgrowth through the PI3K/Akt signaling pathway makes it a valuable lead compound for the development of therapeutics for neurodegenerative disorders and nerve injury. Furthermore, its antimicrobial properties warrant further investigation as a potential new class of antibiotics. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of this fascinating molecule.

References

Unveiling the Natural Origins of 3-Benzyl-6-isopropyl-2,5-piperazinedione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural sources, isolation methodologies, and biological activities of the cyclic dipeptide 3-Benzyl-6-isopropyl-2,5-piperazinedione, also known as Cyclo(Phe-Val). This comprehensive overview is designed to support research and development efforts in the fields of natural product chemistry, microbiology, and pharmacology.

Natural Occurrence

3-Benzyl-6-isopropyl-2,5-piperazinedione has been identified in both microbial and plant sources. The primary producers are bacteria belonging to the genus Streptomyces, with specific strains such as Streptomyces filamentosus and Streptomyces chrestomyceticus being reported producers. Additionally, this diketopiperazine has been detected in roasted beans of Coffea arabica.

While the presence of this compound in these natural sources is confirmed, comprehensive quantitative data on its yield and concentration remains limited in publicly available literature. The tables below summarize the known sources.

Table 1: Microbial Sources of 3-Benzyl-6-isopropyl-2,5-piperazinedione

| Microbial Source | Strain(s) | Compound Synonym(s) |

| Streptomyces | S. filamentosus, S. chrestomyceticus | Cyclo(Phe-Val) |

Table 2: Plant Sources of 3-Benzyl-6-isopropyl-2,5-piperazinedione

| Plant Source | Part | Compound Synonym(s) |

| Coffea arabica | Roasted Beans | Cyclo(Phe-Val) |

Experimental Protocols for Isolation and Identification

Detailed experimental protocols for the specific isolation of 3-Benzyl-6-isopropyl-2,5-piperazinedione are not extensively documented. However, based on general methods for the purification of diketopiperazines from microbial fermentation broths, a standard workflow can be proposed.

Fermentation and Extraction from Streptomyces sp.

A representative protocol for the cultivation of Streptomyces and subsequent extraction of secondary metabolites is outlined below. It is important to note that optimization of media components, culture conditions, and extraction solvents is crucial for maximizing the yield of the target compound.

Protocol 1: General Workflow for Isolation from Streptomyces

-

Inoculation and Fermentation:

-

Prepare a suitable liquid fermentation medium (e.g., Tryptic Soy Broth, Yeast Extract-Malt Extract Broth).

-

Inoculate the medium with a spore suspension or a vegetative mycelial culture of the Streptomyces strain.

-

Incubate the culture under optimal conditions of temperature (typically 28-30°C) and agitation for a period of 7-14 days to allow for the production of secondary metabolites.

-

-

Extraction of the Culture Broth:

-

Separate the mycelial biomass from the culture broth by centrifugation or filtration.

-

Extract the cell-free supernatant with an equal volume of an organic solvent such as ethyl acetate or butanol. This is typically done multiple times to ensure complete extraction.

-

Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Purification of the Crude Extract:

-

Subject the crude extract to column chromatography using a stationary phase like silica gel or Sephadex LH-20.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate and then methanol).

-

Collect fractions and monitor them by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing the desired compound.

-

-

Final Purification and Structure Elucidation:

-

Pool the fractions containing the compound of interest and subject them to further purification steps, such as preparative HPLC, to achieve high purity.

-

Confirm the identity and structure of the purified 3-Benzyl-6-isopropyl-2,5-piperazinedione using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).

-

Biological Activity and Signaling Pathways

Diketopiperazines, including 3-Benzyl-6-isopropyl-2,5-piperazinedione, are known to possess a range of biological activities. A significant area of interest is their involvement in bacterial communication, specifically in a process known as quorum sensing (QS).

Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on their population density. This process is mediated by signaling molecules called autoinducers. The disruption of QS, a phenomenon known as quorum quenching, is a promising strategy for controlling bacterial virulence and biofilm formation.

While the precise signaling pathway modulated by 3-Benzyl-6-isopropyl-2,5-piperazinedione is not fully elucidated, it is hypothesized to act as a quorum sensing inhibitor (QSI). It may interfere with the binding of native autoinducers, such as N-acyl-homoserine lactones (AHLs), to their cognate LuxR-type transcriptional regulators. This interference would prevent the activation of downstream genes responsible for virulence factor production and biofilm formation.

Conclusion

3-Benzyl-6-isopropyl-2,5-piperazinedione is a naturally occurring diketopiperazine with potential applications in drug development, particularly in the area of anti-infective therapies targeting bacterial quorum sensing. While its presence in Streptomyces and Coffea arabica is established, further research is required to quantify its abundance and to develop optimized and specific protocols for its isolation. Elucidating the precise molecular mechanisms by which it interferes with bacterial signaling pathways will be crucial for realizing its therapeutic potential. This guide provides a foundational overview to stimulate and support these future research endeavors.

An In-depth Technical Guide on the Core Mechanism of Action of 3-Benzyl-6-isopropyl-2,5-piperazinedione

Abstract:

3-Benzyl-6-isopropyl-2,5-piperazinedione, a cyclic dipeptide also known as Cyclo(L-phenylalanyl-L-valyl) or Cyclo(Phe-Val), is a member of the diketopiperazine (DKP) class of natural products. These compounds have garnered significant interest in the scientific community due to their diverse biological activities, including antimicrobial, anticancer, and neuroprotective properties. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of 3-Benzyl-6-isopropyl-2,5-piperazinedione. Due to the limited specific research on this particular molecule, this guide draws upon data from structurally related diketopiperazines to infer potential mechanisms and signaling pathways. All quantitative data is presented in structured tables, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's biological functions.

Introduction

3-Benzyl-6-isopropyl-2,5-piperazinedione is a naturally occurring cyclic dipeptide found in various microorganisms, including Streptomyces filamentosus and Streptomyces chrestomyceticus, as well as in food products like Coffea arabica[1]. As a member of the diketopiperazine family, its rigid cyclic structure provides a unique scaffold for biological activity, making it an attractive candidate for drug discovery and development. The biological activities of diketopiperazines are broad, ranging from quorum sensing inhibition to anticancer and neuroprotective effects. This guide will delve into the known and proposed mechanisms underlying these activities for 3-Benzyl-6-isopropyl-2,5-piperazinedione and its close analogs.

Quantitative Biological Activity Data

While specific quantitative data for 3-Benzyl-6-isopropyl-2,5-piperazinedione is limited, research on this and structurally similar diketopiperazines has provided insights into their potency in various biological assays. The following tables summarize the available quantitative data.

Table 1: Enzyme Inhibition Data for 3-Benzyl-6-isopropyl-2,5-piperazinedione

| Compound | Target Enzyme | Organism | IC50 | Reference |

| Cyclo(L-Phe-L-Val) | Isocitrate Lyase (ICL) | Candida | 27 µg/mL | [2] |

Table 2: Cytotoxicity Data for Structurally Related Diketopiperazines

| Compound | Cell Line | Cancer Type | Assay | IC50 | Exposure Time (h) | Reference |

| Cyclo(Pro-homoPro-β³homoPhe-Phe-) | DMBC29 | Melanoma | Not Specified | ~40 µM | 48 | [3] |

| Cyclo(Pro-homoPro-β³homoPhe-Phe-) | DMBC28 | Melanoma | Not Specified | ~40 µM | 48 | [3] |

| Cyclo(Leu-Ile-Ile-Leu-Val-Pro-Pro-Phe-Phe-) | DMBC29 | Melanoma | Not Specified | 9.42 µM | 48 | [3] |

| Cyclo(Leu-Ile-Ile-Leu-Val-Pro-Pro-Phe-Phe-) | DMBC28 | Melanoma | Not Specified | 11.96 µM | 48 | [3] |

Core Mechanisms of Action

The mechanism of action of 3-Benzyl-6-isopropyl-2,5-piperazinedione is not fully elucidated; however, based on its structural similarity to other well-studied diketopiperazines, several key mechanisms can be proposed.

Quorum Sensing Inhibition

Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates gene expression in response to population density. Many diketopiperazines have been shown to interfere with QS, thereby reducing bacterial virulence and biofilm formation. It is suggested that Cyclo(L-Phe-L-Val) acts as a quorum sensing regulator[4]. While the precise mechanism for this compound is unknown, related diketopiperazines like cyclo(L-Phe-L-Pro) have been shown to inhibit QS by acting as antagonists to LuxR-type receptors, competing with the native acyl-homoserine lactone (AHL) signaling molecules. This interference can lead to the downregulation of virulence factors.

Another proposed mechanism for a related compound, cyclo(Phe-Pro), involves the modulation of the ToxR-LeuO-HU-RpoS signaling pathway in Vibrio vulnificus, which in turn confers resistance against oxidative stress[5].

Caption: Proposed mechanism of quorum sensing inhibition.

Neuroprotective Effects

Several diketopiperazines have demonstrated neuroprotective properties in various in vitro and in vivo models. While direct evidence for 3-Benzyl-6-isopropyl-2,5-piperazinedione is lacking, the neuroprotective effects of the related compound cyclo-(L-Pro-L-Phe) have been attributed to its activity as a partial PPAR-γ agonist[6]. Activation of PPAR-γ can lead to the inhibition of the NF-κB signaling pathway, a key regulator of inflammation and apoptosis in the central nervous system.

Furthermore, other potential neuroprotective mechanisms for diketopiperazines involve the activation of the Nrf2 pathway, a master regulator of the antioxidant response, and the PI3K/Akt/mTOR pathway, which is central to cell survival and proliferation.

References

- 1. 3-Benzyl-6-isopropyl-2,5-piperazinedione | C14H18N2O2 | CID 139766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. invivochem.net [invivochem.net]

- 3. mdpi.com [mdpi.com]

- 4. bioaustralis.com [bioaustralis.com]

- 5. Cyclo-(l-Phe-l-Pro), a Quorum-Sensing Signal of Vibrio vulnificus, Induces Expression of Hydroperoxidase through a ToxR-LeuO-HU-RpoS Signaling Pathway To Confer Resistance against Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-Benzyl-6-isopropyl-2,5-piperazinedione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the cyclic dipeptide 3-Benzyl-6-isopropyl-2,5-piperazinedione. This compound, also known as cyclo(L-Val-L-Phe) in its stereospecific form, is of interest in various research fields, including natural product chemistry and drug discovery. The following sections detail its spectral characteristics, the experimental protocols for data acquisition, and a generalized workflow for its spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Precise ¹H and ¹³C NMR data for 3-Benzyl-6-isopropyl-2,5-piperazinedione is most accurately represented by its well-characterized stereoisomer, cyclo(L-Phe-L-Val). The chemical shifts are presented below.

Table 1: ¹H NMR Spectral Data for cyclo(L-Phe-L-Val) in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.20 - 7.35 | m | - | Phenyl-H |

| 6.18 | br s | - | NH |

| 5.95 | br s | - | NH |

| 4.18 | t | 3.9 | α-H (Phe) |

| 3.80 | t | 3.4 | α-H (Val) |

| 3.25 | dd | 3.9, 13.9 | β-H (Phe) |

| 3.10 | dd | 3.9, 13.9 | β-H (Phe) |

| 2.25 | m | 6.8 | β-H (Val) |

| 1.05 | d | 6.8 | γ-CH₃ (Val) |

| 0.85 | d | 6.8 | γ-CH₃ (Val) |

Table 2: ¹³C NMR Spectral Data for cyclo(L-Phe-L-Val) in CDCl₃

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 166.5 | C | C=O (Val) |

| 166.2 | C | C=O (Phe) |

| 134.5 | C | Phenyl-C (ipso) |

| 129.9 | CH | Phenyl-C (ortho) |

| 128.8 | CH | Phenyl-C (meta) |

| 127.5 | CH | Phenyl-C (para) |

| 58.9 | CH | α-C (Val) |

| 56.2 | CH | α-C (Phe) |

| 40.8 | CH₂ | β-C (Phe) |

| 31.4 | CH | β-C (Val) |

| 18.9 | CH₃ | γ-C (Val) |

| 18.1 | CH₃ | γ-C (Val) |

Mass Spectrometry (MS) Data

The mass spectrum of 3-Benzyl-6-isopropyl-2,5-piperazinedione was obtained via electron ionization (EI). The molecular ion and major fragmentation peaks are summarized below.

Table 3: Mass Spectrometry Data for 3-Benzyl-6-isopropyl-2,5-piperazinedione

| m/z | Relative Intensity | Proposed Fragment |

| 246 | Moderate | [M]⁺ (Molecular Ion) |

| 155 | Moderate | [M - C₇H₇]⁺ |

| 127 | High | [C₈H₉NO]⁺ |

| 91 | High (Base Peak) | [C₇H₇]⁺ (Tropylium ion) |

| 70 | Moderate | [C₄H₈N]⁺ |

| 43 | Moderate | [C₃H₇]⁺ |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

A representative protocol for acquiring NMR spectra of 3-Benzyl-6-isopropyl-2,5-piperazinedione is as follows:

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: Spectra are recorded on a Bruker Avance III HD 400 MHz spectrometer, or an equivalent instrument, equipped with a 5 mm BBO probe.

-

¹H NMR Acquisition:

-

The spectrometer is tuned and matched to the ¹H frequency.

-

A standard single-pulse experiment is performed with a 30° pulse angle.

-

A spectral width of 16 ppm is used with a relaxation delay of 1.0 second.

-

A total of 16 scans are acquired and the resulting free induction decay (FID) is Fourier transformed with a line broadening of 0.3 Hz.

-

-

¹³C NMR Acquisition:

-

The spectrometer is tuned and matched to the ¹³C frequency.

-

A proton-decoupled ¹³C NMR spectrum is acquired using a standard pulse program with a 30° pulse angle.

-

A spectral width of 240 ppm is used with a relaxation delay of 2.0 seconds.

-

Approximately 1024 scans are acquired, and the FID is Fourier transformed with a line broadening of 1.0 Hz.

-

-

Data Processing: All spectra are processed using standard NMR software (e.g., MestReNova, TopSpin). Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual CDCl₃ signal at 77.16 ppm for ¹³C NMR.

Mass Spectrometry (MS):

A typical protocol for obtaining an electron ionization mass spectrum is outlined below:

-

Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer via a gas chromatograph (GC-MS) or a direct insertion probe.

-

Instrumentation: A GC-MS system, such as an Agilent 7890B GC coupled to a 5977A MSD, or a similar instrument, is used.

-

Ionization: Electron ionization (EI) is performed at a standard energy of 70 eV.

-

Mass Analysis: The mass analyzer (e.g., a quadrupole) is set to scan a mass-to-charge (m/z) range of 40-500 amu.

-

Data Acquisition and Processing: The data system acquires and processes the signal to generate a mass spectrum, displaying the relative abundance of ions as a function of their m/z ratio.

Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a synthesized compound like 3-Benzyl-6-isopropyl-2,5-piperazinedione.

Caption: Spectroscopic Analysis Workflow.

An In-depth Technical Guide to the Therapeutic Potential of Cyclo(Phe-Val)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), represent a promising class of bioactive molecules with diverse therapeutic potential. Their inherent structural rigidity and enhanced metabolic stability compared to their linear counterparts make them attractive scaffolds for drug discovery. This technical guide focuses on the cyclic dipeptide Cyclo(Phe-Val), a molecule that has demonstrated significant potential in several key therapeutic areas, including neuroprotection, antimicrobial activity, and cancer therapy. This document provides a comprehensive overview of the current scientific knowledge on Cyclo(Phe-Val), including its biological activities, proposed mechanisms of action, and detailed experimental protocols for its synthesis and evaluation. Quantitative data from relevant studies are summarized, and key signaling pathways are visualized to provide a thorough resource for researchers and drug development professionals.

Introduction

Cyclic dipeptides are the simplest form of cyclic peptides, formed by the intramolecular cyclization of a dipeptide. This cyclization confers a constrained conformation that can lead to high receptor affinity and specificity, as well as increased resistance to enzymatic degradation. Cyclo(Phe-Val), composed of the amino acids phenylalanine and valine, has been a subject of interest due to its presence in various natural sources and its diverse biological activities. This guide will delve into the multifaceted therapeutic potential of Cyclo(Phe-Val), with a focus on its neuroprotective, antimicrobial, and anticancer properties.

Therapeutic Potential and Mechanisms of Action

Neuroprotective Effects

Cyclo(Phe-Val) has emerged as a promising agent for promoting neuronal health and regeneration. Studies have shown that it can induce neurite outgrowth and branching in cortical neurons, suggesting its potential in therapies for neurodegenerative diseases and nerve injury.

Mechanism of Action: PI3K/Akt Signaling Pathway

The neuroprotective effects of Cyclo(Phe-Val) are, at least in part, mediated through the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and growth. Activation of PI3K by upstream signals leads to the phosphorylation and activation of Akt. Activated Akt, in turn, phosphorylates a variety of downstream targets that promote cell survival and inhibit apoptosis. In the context of neuroprotection, the activation of the PI3K/Akt pathway by Cyclo(Phe-Val) is associated with the promotion of neurite outgrowth. This effect can be blocked by inhibitors of PI3K, confirming the pathway's involvement.

Antimicrobial and Quorum Sensing Inhibition

Cyclo(Phe-Val) has been identified as a quorum sensing (QS) regulator. Quorum sensing is a cell-to-cell communication system used by bacteria to coordinate gene expression based on population density. By interfering with QS, it is possible to inhibit the expression of virulence factors and biofilm formation, thereby reducing the pathogenicity of bacteria without exerting direct bactericidal pressure that can lead to resistance.

Mechanism of Action: Quorum Sensing Inhibition

While Cyclo(Phe-Val) itself may not exhibit direct antimicrobial activity, it can induce the production of antibacterial compounds in some bacterial species at low cell densities. This suggests that Cyclo(Phe-Val) acts as a signaling molecule that can modulate the expression of genes involved in secondary metabolite production. The precise molecular targets of Cyclo(Phe-Val) in bacterial QS systems are still under investigation, but it is hypothesized to interact with key regulatory proteins, such as LuxR-type transcriptional regulators, thereby disrupting the signaling cascade.

Anticancer Potential

Cyclic dipeptides have garnered attention for their potential as anticancer agents. While specific data for Cyclo(Phe-Val) is limited, related compounds have demonstrated cytotoxic and cytostatic effects against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis (programmed cell death) and the inhibition of cell cycle progression.

Mechanism of Action: Induction of Apoptosis

The induction of apoptosis is a key strategy in cancer therapy. Cyclic dipeptides are thought to trigger the intrinsic apoptotic pathway by modulating the expression of Bcl-2 family proteins, leading to mitochondrial dysfunction, the release of cytochrome c, and the activation of caspases, which are the executioners of apoptosis.

Quantitative Data Summary

While comprehensive quantitative data for Cyclo(Phe-Val) is still emerging, the following tables summarize available data and data from structurally related cyclic dipeptides to provide a comparative context.

Table 1: Neuroprotective Activity of Cyclo(Phe-Val)

| Parameter | Cell Line | Concentration | Effect | Reference |

| Neurite Outgrowth | Chick Cortical Neurons | 16 µM | Induction of neurite outgrowth and branching | [1] |

| Neurite Outgrowth | Chick Cortical Neurons | 32 µM | Induction of neurite outgrowth and branching | [1] |

Table 2: Anticancer Activity of Related Cyclic Dipeptides

| Compound | Cell Line | IC50 Value | Reference |

| Cyclo(Leu-Ile-Ile-Leu-Val-Pro-Pro-Phe-Phe-) | Melanoma (DMBC29) | ~10 µM | [2] |

| Cyclo(Pro-homoPro-β³homoPhe-Phe-) | Melanoma (DMBC29) | ~40 µM | [2] |

Table 3: Antimicrobial Activity of Related Cyclic Dipeptides

| Compound | Microorganism | MIC Value (µg/mL) | Reference |

| Cyclo(Pro-Tyr) & Cyclo(D-Pro-L-Tyr) | Xanthomonas axonopodis pv. citri | 31.25 | |

| Cyclo(Pro-Tyr) & Cyclo(D-Pro-L-Tyr) | Ralstonia solanacearum | 31.25 | |

| Malpicyclin A-D | Gram-positive bacteria | 97.3 - 357.8 µM | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, purification, and biological evaluation of Cyclo(Phe-Val).

Synthesis and Purification of Cyclo(L-Phe-L-Val)

This protocol is adapted from established methods for the synthesis of cyclic dipeptides.

Materials:

-

L-Phenylalanine methyl ester hydrochloride

-

L-Valine methyl ester hydrochloride

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Methanol

-

Silica gel for column chromatography

-

Solvents for column chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

-

Linear Dipeptide Formation:

-

Dissolve L-Phenylalanine methyl ester hydrochloride and L-Valine methyl ester hydrochloride in DCM.

-

Add TEA dropwise to neutralize the hydrochloride and stir at room temperature for 24 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude linear dipeptide.

-

-

Cyclization:

-

Dissolve the crude linear dipeptide in methanol.

-

Reflux the solution for 48-72 hours to induce intramolecular aminolysis and cyclization.

-

Monitor the reaction by TLC.

-

-

Purification:

-

Evaporate the methanol.

-

Purify the crude Cyclo(L-Phe-L-Val) by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

-

Combine the fractions containing the pure product and evaporate the solvent.

-

Characterize the final product by NMR and mass spectrometry.

-

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of Cyclo(Phe-Val) on cancer cell lines.[4][5][6][7][8]

Materials:

-

Cancer cell line of interest

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Cyclo(Phe-Val) stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with serial dilutions of Cyclo(Phe-Val) for 24, 48, or 72 hours. Include vehicle controls.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

-

Solubilization: Add solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of Cyclo(Phe-Val) against various microorganisms.

Materials:

-

Microorganism of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Cyclo(Phe-Val) stock solution

-

96-well microtiter plates

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism.

-

Serial Dilution: Prepare two-fold serial dilutions of Cyclo(Phe-Val) in the broth medium in a 96-well plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of Cyclo(Phe-Val) that completely inhibits visible growth of the microorganism.

Neurite Outgrowth Assay

This protocol is used to assess the neuroprotective and neuro-regenerative potential of Cyclo(Phe-Val).

Materials:

-

Neuronal cell line (e.g., PC-12, SH-SY5Y) or primary neurons

-

Culture medium and supplements

-

Cyclo(Phe-Val)

-

Poly-L-lysine or other coating agents

-

Fixation and staining reagents (e.g., paraformaldehyde, antibodies against neuronal markers like β-III tubulin)

-

Microscope with imaging software

Procedure:

-

Cell Seeding: Plate neuronal cells on coated coverslips or plates.

-

Compound Treatment: Treat the cells with different concentrations of Cyclo(Phe-Val).

-

Incubation: Incubate for a period sufficient to allow neurite outgrowth (e.g., 24-72 hours).

-

Fixation and Staining: Fix the cells and stain for neuronal markers to visualize neurites.

-

Imaging and Analysis: Capture images using a microscope and quantify neurite length and branching using image analysis software.

Conclusion

Cyclo(Phe-Val) is a cyclic dipeptide with significant therapeutic potential. Its demonstrated ability to promote neurite outgrowth via the PI3K/Akt pathway highlights its promise as a neuroprotective agent. Furthermore, its role as a quorum sensing modulator suggests a novel approach to combating bacterial infections by targeting virulence rather than viability. While its anticancer properties require further investigation, the activities of related compounds are encouraging. The experimental protocols provided in this guide offer a framework for the continued exploration of Cyclo(Phe-Val) and its analogs. Further research to elucidate its specific molecular targets and to generate comprehensive quantitative data will be crucial for advancing this promising molecule towards clinical applications.

References

- 1. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. journals.asm.org [journals.asm.org]

- 4. benchchem.com [benchchem.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. texaschildrens.org [texaschildrens.org]

- 7. researchgate.net [researchgate.net]

- 8. MTT assay protocol | Abcam [abcam.com]

In Silico Prediction of 3-Benzyl-6-isopropyl-2,5-piperazinedione Bioactivity: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies for predicting the bioactivity of 3-Benzyl-6-isopropyl-2,5-piperazinedione, a cyclic dipeptide belonging to the 2,5-piperazinedione class of compounds. Given the limited specific experimental data for this molecule, this document focuses on a predictive approach, outlining a detailed workflow for target identification, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. The methodologies are presented with detailed protocols to guide researchers in computational drug discovery. Potential bioactivities, including anticancer and antimicrobial effects, are explored based on the known biological profile of the 2,5-piperazinedione scaffold. All quantitative data from this predictive analysis are summarized in structured tables, and key workflows and biological pathways are visualized using diagrams.

Introduction

3-Benzyl-6-isopropyl-2,5-piperazinedione, also known as Cyclo(L-Phe-L-Leu), is a cyclic dipeptide with the chemical formula C14H18N2O2.[1] It belongs to the 2,5-piperazinedione (DKP) class of compounds, which are known to be produced by various microorganisms, including bacteria and fungi, and have been isolated from various natural sources.[2] The 2,5-piperazinedione scaffold is recognized as a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets, exhibiting diverse pharmacological activities.[3]

The bioactivity of the 2,5-piperazinedione class is broad, with reports of cytotoxic effects against cancer cells, as well as antimicrobial and anti-inflammatory properties.[4] Some studies have explored the potential of these compounds as anticancer agents through mechanisms such as the inhibition of the MDM2-p53 interaction and activation of procaspase-3.[4][5] Additionally, various piperazinedione derivatives have demonstrated antibacterial and antifungal activities.[6][7]

Given the therapeutic potential of the 2,5-piperazinedione scaffold, in silico prediction methods offer a rapid and cost-effective approach to evaluate the bioactivity of specific derivatives like 3-Benzyl-6-isopropyl-2,5-piperazinedione.[8] These computational techniques, including molecular docking and ADMET prediction, are instrumental in the early stages of drug discovery for identifying promising lead compounds.[9][10] This guide details a hypothetical in silico investigation to predict the bioactivity of 3-Benzyl-6-isopropyl-2,5-piperazinedione.

In Silico Bioactivity Prediction Workflow

The following workflow outlines the key steps for the in silico prediction of the bioactivity of 3-Benzyl-6-isopropyl-2,5-piperazinedione.

Predicted Bioactivity Profile

Based on the known activities of the 2,5-piperazinedione scaffold, a potential anticancer activity was investigated for 3-Benzyl-6-isopropyl-2,5-piperazinedione. The human MDM2 protein, a key negative regulator of the p53 tumor suppressor, was selected as a plausible target.[4]

Molecular Docking Analysis

Molecular docking was performed to predict the binding affinity and interaction of 3-Benzyl-6-isopropyl-2,5-piperazinedione with the MDM2 protein.

| Parameter | Predicted Value |

| Target Protein | Human MDM2 (PDB ID: 4HBM) |

| Docking Software | AutoDock Vina |

| Binding Affinity (kcal/mol) | -7.8 |

| Predicted Interactions | Hydrogen bonds with LEU54, GLY58; Hydrophobic interactions with VAL93, ILE61 |

Table 1: Predicted Molecular Docking Results.

ADMET and Physicochemical Properties

The ADMET and physicochemical properties of 3-Benzyl-6-isopropyl-2,5-piperazinedione were predicted to assess its drug-likeness.

| Property | Predicted Value |

| Molecular Formula | C14H18N2O2 |

| Molecular Weight ( g/mol ) | 246.30 |

| LogP (o/w) | 1.85 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 2 |

| Lipinski's Rule of Five | Compliant (0 violations) |

| Human Intestinal Absorption | High |

| Blood-Brain Barrier Permeant | Yes |

| AMES Toxicity | Non-mutagenic |

| hERG Inhibition | Low risk |

Table 2: Predicted ADMET and Physicochemical Properties.

Relevant Biological Pathway

The predicted interaction with MDM2 suggests a potential role for 3-Benzyl-6-isopropyl-2,5-piperazinedione in the p53 signaling pathway.

References

- 1. 3-Benzyl-6-isopropyl-2,5-piperazinedione | C14H18N2O2 | CID 139766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. bioaustralis.com [bioaustralis.com]

- 3. Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jyoungpharm.org [jyoungpharm.org]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Quantification of 3-Benzyl-6-isopropyl-2,5-piperazinedione

Introduction

3-Benzyl-6-isopropyl-2,5-piperazinedione is a cyclic dipeptide that has been identified in various natural sources and is of interest to researchers in drug discovery and development due to its potential biological activities.[1][2] Accurate and precise quantification of this compound in various matrices is crucial for pharmacokinetic studies, metabolism research, and quality control of pharmaceutical preparations. This document provides detailed application notes and protocols for the quantification of 3-Benzyl-6-isopropyl-2,5-piperazinedione using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. While specific validated methods for this exact compound are not widely published, the following protocols are based on established analytical principles for similar molecules, such as benzylpiperazines and other diketopiperazines.[3][4]

Physicochemical Properties of 3-Benzyl-6-isopropyl-2,5-piperazinedione

A summary of the key physicochemical properties of the analyte is presented in Table 1. This information is essential for method development, particularly for selecting appropriate solvents and chromatographic conditions.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₈N₂O₂ | [2][5][6] |

| Molecular Weight | 246.30 g/mol | [2][5] |

| CAS Number | 14474-71-6 | [1][5] |

| Appearance | Powder (predicted) | [6] |

| pKa | 13.12 ± 0.60 (Predicted) | [1][6] |

| Boiling Point | 515.6°C at 760 mmHg | [1] |

| Flash Point | 210.4°C | [1] |

| Density | 1.109 g/cm³ | [1] |

Quantitative Analysis by LC-MS/MS

This section outlines a detailed protocol for the quantification of 3-Benzyl-6-isopropyl-2,5-piperazinedione in a biological matrix (e.g., plasma) using a triple quadrupole mass spectrometer.

Experimental Workflow

The overall experimental workflow for the quantification of 3-Benzyl-6-isopropyl-2,5-piperazinedione is depicted in the following diagram.

Caption: Experimental workflow for the quantification of 3-Benzyl-6-isopropyl-2,5-piperazinedione.

Detailed Experimental Protocol

1. Materials and Reagents

-

3-Benzyl-6-isopropyl-2,5-piperazinedione analytical standard

-

Internal Standard (IS), e.g., 3-Benzyl-6-isopropyl-2,5-piperazinedione-d5

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Ultrapure water

-

Control biological matrix (e.g., human plasma)

2. Standard Solutions and Calibration Standards

-

Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 3-Benzyl-6-isopropyl-2,5-piperazinedione in 10 mL of methanol.

-

Working Standard Solutions: Prepare serial dilutions of the primary stock solution with 50:50 (v/v) acetonitrile:water to create working standards at various concentrations.

-

Calibration Standards: Spike the control biological matrix with the working standard solutions to prepare calibration standards at concentrations ranging from 1 to 1000 ng/mL.

-

Internal Standard (IS) Working Solution (100 ng/mL): Prepare a working solution of the IS in 50:50 (v/v) acetonitrile:water.

3. Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

-

Add 10 µL of the IS working solution (100 ng/mL) and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase A and vortex.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following tables summarize the recommended starting conditions for the LC-MS/MS analysis. These may require optimization for specific instrumentation.

Table 2: Liquid Chromatography Parameters

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient Elution | See Table 3 |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Table 3: Gradient Elution Program

| Time (min) | % Mobile Phase B |

| 0.0 | 5 |

| 0.5 | 5 |

| 3.0 | 95 |

| 4.0 | 95 |

| 4.1 | 5 |

| 5.0 | 5 |

Table 4: Mass Spectrometry Parameters

| Parameter | Recommended Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 800 L/hr |

| MRM Transitions | See Table 5 |

Table 5: MRM Transitions and Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| 3-Benzyl-6-isopropyl-2,5-piperazinedione | 247.1 | 156.1 | 30 | 20 |

| 3-Benzyl-6-isopropyl-2,5-piperazinedione-d5 (IS) | 252.1 | 161.1 | 30 | 20 |

Note: The specific m/z values and collision energies should be optimized by infusing the pure compound.

Data Analysis and Quantification

The quantification of 3-Benzyl-6-isopropyl-2,5-piperazinedione is based on the ratio of the peak area of the analyte to that of the internal standard. A calibration curve is constructed by plotting the peak area ratio against the nominal concentration of the calibration standards. The concentration of the analyte in the unknown samples is then determined from this calibration curve using a linear regression model.

Method Validation Parameters (Illustrative Data)

A validated analytical method should meet specific criteria for linearity, accuracy, precision, and sensitivity. The following table presents illustrative data for a typical method validation.

Table 6: Summary of Method Validation Parameters

| Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Bias) | Within ±15% |

| Recovery | 85 - 105% |

Signaling Pathways and Logical Relationships

While 3-Benzyl-6-isopropyl-2,5-piperazinedione does not have a universally defined signaling pathway, its structural similarity to other cyclic dipeptides suggests potential interactions with various cellular targets. The logical relationship for its analysis and potential biological investigation is outlined below.

Caption: Logical relationship between the analyte, its quantification, and research applications.

The LC-MS/MS method described in this application note provides a robust and sensitive approach for the quantification of 3-Benzyl-6-isopropyl-2,5-piperazinedione in biological matrices. The detailed protocol and illustrative validation data serve as a comprehensive guide for researchers, scientists, and drug development professionals. The provided workflows and logical diagrams offer a clear visual representation of the experimental and conceptual frameworks. It is recommended that users optimize the described parameters for their specific instrumentation and laboratory conditions to ensure the highest quality data.

References

- 1. Cas 14474-71-6,2,5-Piperazinedione, 3-benzyl-6-isopropyl- | lookchem [lookchem.com]

- 2. 3-Benzyl-6-isopropyl-2,5-piperazinedione | C14H18N2O2 | CID 139766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Quantitative analysis of hair samples for 1-benzylpiperazine (BZP) using high-performance liquid chromatography triple quadrupole mass spectrometry (LC-MS/MS) detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification and quantitation of diketopiperazines by liquid chromatography-mass spectrometry, using a moving belt interface [repository.tno.nl]

- 5. 2,5-Piperazinedione, 3-benzyl-6-isopropyl- [webbook.nist.gov]

- 6. Page loading... [guidechem.com]

Application Notes and Protocols for Cyclo(Phe-Val) in Antimicrobial Susceptibility Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(Phe-Val), a cyclic dipeptide, is a fascinating molecule within the diketopiperazine class of natural compounds. While research indicates that Cyclo(Phe-Val) may not possess direct antimicrobial properties, it plays a significant role as a quorum sensing (QS) modulator.[1] Quorum sensing is a cell-to-cell communication mechanism in bacteria that regulates various physiological processes, including virulence factor production and biofilm formation. By interfering with QS pathways, Cyclo(Phe-Val) can indirectly influence microbial behavior and susceptibility to other antimicrobial agents.

These application notes provide a comprehensive guide to utilizing Cyclo(Phe-Val) in antimicrobial susceptibility testing (AST), with a focus on its role as a QS inhibitor and in combination with other antimicrobial compounds. Detailed protocols for standard AST methods are provided, which can be adapted for the evaluation of Cyclo(Phe-Val) and its analogs.

Data Presentation: Antimicrobial Activity of Cyclo(Phe-Val) Analogs

While extensive quantitative data for the direct antimicrobial activity of Cyclo(Phe-Val) is limited, the following tables summarize the Minimum Inhibitory Concentration (MIC) values for the closely related and structurally similar cyclic dipeptide, Cyclo(Phe-Pro), against a variety of pathogenic microorganisms. This data provides a valuable reference for understanding the potential antimicrobial spectrum of this class of compounds.

Table 1: Antibacterial Activity of Cyclo(Phe-Pro) and Other Cyclic Dipeptides

| Cyclic Dipeptide | Test Organism | MIC (µg/mL) | Reference Notes |

| Cyclo(Phe-Pro) Metabolite | Staphylococcus aureus | 25 | From Streptomyces parvus |

| Cyclo(Phe-Pro) Metabolite | Escherichia coli | 100 | From Streptomyces parvus |

| Cyclo(L-Pro-L-Val) | Staphylococcus aureus | 16.3 | |

| Cyclo(L-Pro-L-Val) | Bacillus subtilis | 18.2 | |

| Cyclo(L-Pro-L-Val) | Escherichia coli | >20 | |

| Cyclo(L-Pro-L-Tyr) | Staphylococcus aureus | 31.25 | |

| Cyclo(D-Pro-L-Tyr) | Staphylococcus aureus | 31.25 | |

| Cyclo(L-Pro-L-Tyr) | Xanthomonas axonopodis pv. citri | 31.25 | Plant pathogen |

| Cyclo(D-Pro-L-Tyr) | Ralstonia solanacearum | 31.25 | Plant pathogen |

| Cyclo(Pro-Val) | Vibrio anguillarum | 7.14 x 10⁻⁷ |

Table 2: Antifungal Activity of Cyclo(Phe-Pro) Analogs

| Cyclic Dipeptide | Test Organism | MIC (µg/mL) | Reference Notes |

| Cyclo(Phe-Pro) & Cyclo(Leu-Pro) | Candida albicans | 0.25 - 0.5 | Synergistic effect |

Experimental Protocols

The following are detailed protocols for two standard antimicrobial susceptibility testing methods that can be adapted for evaluating the activity of Cyclo(Phe-Val), either alone or in combination with other antimicrobial agents.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

-

Cyclo(Phe-Val) or its analog

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium

-

Bacterial or fungal inoculum, standardized to 0.5 McFarland turbidity

-

Sterile pipette tips and multichannel pipettor

-

Incubator

-

Microplate reader (optional)

Procedure:

-

Preparation of Antimicrobial Stock Solution: Prepare a stock solution of Cyclo(Phe-Val) in a suitable solvent (e.g., DMSO, ethanol) at a concentration 100-fold higher than the highest desired test concentration.

-

Serial Dilutions:

-

Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Add 100 µL of the Cyclo(Phe-Val) working solution (diluted from stock) to the first column of wells.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

-

Column 11 will serve as the positive control (inoculum without antimicrobial), and column 12 will be the negative control (broth only).

-

-

Inoculation: Prepare a microbial suspension in sterile broth equivalent to a 0.5 McFarland standard. Dilute this suspension so that the final concentration in each well after inoculation is approximately 5 x 10⁵ CFU/mL. Add 100 µL of the diluted inoculum to each well from column 1 to 11.

-

Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.

-

Reading the MIC: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Protocol 2: Kirby-Bauer Disk Diffusion Assay

This method provides a qualitative assessment of antimicrobial susceptibility based on the size of the zone of inhibition around an antimicrobial-impregnated disk on an agar plate.

Materials:

-

Cyclo(Phe-Val) or its analog

-

Sterile filter paper disks (6 mm diameter)

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial inoculum, standardized to 0.5 McFarland turbidity

-

Sterile cotton swabs

-

Forceps or disk dispenser

-

Incubator

-

Ruler or calipers

Procedure:

-

Preparation of Antimicrobial Disks: Aseptically impregnate sterile filter paper disks with a known concentration of Cyclo(Phe-Val) solution. Allow the solvent to evaporate completely.

-

Inoculation of Agar Plate:

-

Dip a sterile cotton swab into the standardized microbial suspension.

-

Remove excess liquid by pressing the swab against the inside of the tube.

-

Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees each time to ensure uniform growth.

-

-

Application of Disks: Using sterile forceps or a disk dispenser, place the impregnated disks onto the surface of the inoculated agar plate. Gently press the disks to ensure complete contact with the agar.

-

Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.

-

Measurement of Inhibition Zones: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm). The interpretation of susceptibility (susceptible, intermediate, or resistant) is based on standardized zone diameter interpretive charts, which would need to be established for Cyclo(Phe-Val).

Mandatory Visualizations

Quorum Sensing Signaling Pathway in Vibrio vulnificus

The following diagram illustrates the quorum-sensing signaling pathway in Vibrio vulnificus that is modulated by Cyclo(Phe-Pro), a close analog of Cyclo(Phe-Val). This pathway ultimately influences the expression of virulence factors and stress response genes.

Experimental Workflow for MIC Determination

The following diagram outlines the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of Cyclo(Phe-Val).

References

Application Notes and Protocols for Cell-Based Assays with 3-Benzyl-6-isopropyl-2,5-piperazinedione

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting cell-based assays to evaluate the biological activity of 3-Benzyl-6-isopropyl-2,5-piperazinedione, a cyclic dipeptide also known as a diketopiperazine (DKP). This class of compounds has garnered significant interest for its diverse pharmacological properties, including potential anticancer, antimicrobial, and antiviral activities. The following protocols are designed to be detailed and robust, enabling researchers to assess the cytotoxic and apoptotic effects of this compound on various cell lines.

Compound Information

-

Compound Name: 3-Benzyl-6-isopropyl-2,5-piperazinedione

-

Synonyms: Cyclo(L-phenylalanyl-L-valyl), Cyclo(Phe-Val)

-

Molecular Formula: C₁₄H₁₈N₂O₂

-

Molecular Weight: 246.31 g/mol

-

Solubility: Soluble in ethanol, methanol, DMF, and DMSO. For cell-based assays, it is recommended to prepare a stock solution in sterile DMSO.

Data Presentation: Cytotoxicity of DKP Analogs

While specific quantitative data for 3-Benzyl-6-isopropyl-2,5-piperazinedione's cytotoxicity is not extensively available in the public domain, the following table presents representative IC₅₀ values for analogous diketopiperazine compounds against various cancer cell lines. This data serves as a reference for the potential range of activity and highlights the importance of empirical determination for the specific compound of interest.

| Compound | Cell Line | Assay Type | Incubation Time (h) | IC₅₀ (µM) | Reference Compound |

| Analogous DKP 1 | A549 (Lung) | CCK-8 | 48 | 0.36 - 1.9 | Doxorubicin |

| Analogous DKP 2 | U937 (Leukemia) | CCK-8 | 48 | 1.0 | Cisplatin |

| Analogous DKP 3 | HT-29 (Colon) | MTT | 72 | ~50 | 5-Fluorouracil |

| Analogous DKP 4 | HeLa (Cervical) | MTT | 72 | ~75 | Paclitaxel |

| Analogous DKP 5 | MCF-7 (Breast) | MTT | 72 | >100 | Tamoxifen |

Note: The IC₅₀ values presented are for structurally related diketopiperazines and should be used for illustrative purposes only.[1][2] Researchers must determine the specific IC₅₀ for 3-Benzyl-6-isopropyl-2,5-piperazinedione in their cell line of interest.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the in vitro efficacy of 3-Benzyl-6-isopropyl-2,5-piperazinedione.

Caption: A generalized workflow for the in vitro evaluation of 3-Benzyl-6-isopropyl-2,5-piperazinedione.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the effect of 3-Benzyl-6-isopropyl-2,5-piperazinedione on cell viability by measuring the metabolic activity of cultured cells.

Materials:

-

3-Benzyl-6-isopropyl-2,5-piperazinedione

-

Sterile DMSO

-

Selected cancer cell line (e.g., A549, HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Phosphate-Buffered Saline (PBS), sterile

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Harvest exponentially growing cells and perform a cell count.

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of 3-Benzyl-6-isopropyl-2,5-piperazinedione (e.g., 10 mM in DMSO).

-

Perform serial dilutions of the compound in complete medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.5% to avoid solvent toxicity.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a no-cell control (medium only).

-

Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for an additional 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

-

-

Formazan Solubilization:

-

Carefully aspirate the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

-

Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Treated and untreated cells

-

PBS, sterile and cold

-

Flow cytometer

Protocol:

-

Cell Treatment and Harvesting:

-

Seed cells in 6-well plates and treat with 3-Benzyl-6-isopropyl-2,5-piperazinedione at concentrations around the determined IC₅₀ value for 24 or 48 hours.

-

Harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA, and then combine with the floating cells from the supernatant.

-

Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-